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Compound of Interest

Compound Name: 3-Methyl-1H-pyrrole

Cat. No.: B1294618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallographic data of two 3-Methyl-
1H-pyrrole derivatives: Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and Dimethyl 3,5-

dimethyl-1H-pyrrole-2,4-dicarboxylate. The structural data, presented in comprehensive tables,

offers insights into the molecular geometry and packing of these compounds, which are

valuable scaffolds in medicinal chemistry. Detailed experimental protocols for the synthesis and

crystallographic analysis are also provided.

Introduction
3-Methyl-1H-pyrrole and its derivatives are key heterocyclic motifs in a vast array of

biologically active compounds and natural products. Their structural versatility allows for

diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer

activities. Understanding the precise three-dimensional arrangement of atoms within these

molecules through X-ray crystallography is paramount for structure-activity relationship (SAR)

studies and rational drug design. This guide compares the crystallographic parameters of two

distinct derivatives to elucidate the structural impact of different substituents on the 3-methyl-
1H-pyrrole core.

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for Ethyl 4-acetyl-3,5-

dimethyl-1H-pyrrole-2-carboxylate and Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate,
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providing a clear and objective comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement
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Parameter
Ethyl 4-acetyl-3,5-
dimethyl-1H-pyrrole-2-
carboxylate[1]

Dimethyl 3,5-dimethyl-1H-
pyrrole-2,4-dicarboxylate

CCDC Number Not provided in abstract 285661[2]

Empirical Formula C₁₁H₁₅NO₃ C₁₀H₁₃NO₄

Formula Weight 209.24 211.21

Temperature (K) 293(2) Not specified

Wavelength (Å) 0.71073 Not specified

Crystal System Monoclinic Not specified

Space Group P2₁/c Not specified

Unit Cell Dimensions

a (Å) 10.134 (2) Not specified

b (Å) 8.083 (2) Not specified

c (Å) 13.568 (3) Not specified

α (°) 90 Not specified

β (°) 109.43 (3) Not specified

γ (°) 90 Not specified

Volume (Å³) 1045.3 (4) Not specified

Z 4 Not specified

Density (calculated) (Mg/m³) 1.329 Not specified

Absorption Coefficient (mm⁻¹) 0.096 Not specified

F(000) 448 Not specified

Data Collection

Diffractometer Enraf-Nonius CAD-4 Not specified
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Theta range for data collection

(°)
2.24 to 24.97 Not specified

Index ranges
-12 ≤ h ≤ 11, 0 ≤ k ≤ 9, 0 ≤ l ≤

16
Not specified

Reflections collected 1941 Not specified

Independent reflections 1836 [R(int) = 0.0163] Not specified

Refinement

Refinement method Full-matrix least-squares on F² Not specified

Data / restraints / parameters 1836 / 0 / 137 Not specified

Goodness-of-fit on F² 1.041 Not specified

Final R indices [I > 2sigma(I)] R1 = 0.0440, wR2 = 0.1220 Not specified

R indices (all data) R1 = 0.0535, wR2 = 0.1287 Not specified

Largest diff. peak and hole

(e.Å⁻³)
0.203 and -0.205 Not specified

Note: Detailed crystallographic data for Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can

be retrieved from the Cambridge Crystallographic Data Centre (CCDC) using the deposition

number 285661.

Experimental Protocols
Synthesis and Crystallization of Ethyl 4-acetyl-3,5-
dimethyl-1H-pyrrole-2-carboxylate[1]
The synthesis of the title compound was achieved via a Knorr-type pyrrole synthesis. This

involved the condensation of acetylacetone with ethyl oximinoacetoacetate. Single crystals

suitable for X-ray diffraction were grown from a dichloromethane/hexane (1:1) solution.

Data Collection and Structure Refinement of Ethyl 4-
acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[1]
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A suitable single crystal was mounted on an Enraf-Nonius CAD-4 diffractometer. Data were

collected at 293(2) K using MoKα radiation (λ = 0.71073 Å). The structure was solved by direct

methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding

model.

Visualizations
Logical Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a

3-Methyl-1H-pyrrole derivative.
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Caption: General workflow for X-ray crystallographic analysis.
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Signaling Pathway Analogy: From Synthesis to
Structural Insights
This diagram conceptualizes the process of gaining structural knowledge as a signaling

pathway, where each step provides a "signal" that leads to the final understanding of the

molecular structure.
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Caption: Conceptual pathway from synthesis to structural knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1294618#x-ray-crystallographic-analysis-of-3-methyl-
1h-pyrrole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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